molecular formula C22H18N2S B12859114 5-Methylthio-1,3,4-triphenyl-1H-pyrazole CAS No. 475094-43-0

5-Methylthio-1,3,4-triphenyl-1H-pyrazole

Cat. No.: B12859114
CAS No.: 475094-43-0
M. Wt: 342.5 g/mol
InChI Key: FXDJLXWTLQQPER-UHFFFAOYSA-N
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Description

5-Methylthio-1,3,4-triphenyl-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methylthio-1,3,4-triphenyl-1H-pyrazole typically involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine. One efficient method uses vitamin B1 as a catalyst, which offers a metal-free and acid/base-free catalytic environment. The reaction yields range from 78% to 92% and are characterized by techniques such as high-resolution mass spectrometry, Fourier-transform infrared spectroscopy, proton nuclear magnetic resonance spectroscopy, and carbon-13 nuclear magnetic resonance spectroscopy .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, and employing continuous flow reactors for better control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

5-Methylthio-1,3,4-triphenyl-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole derivatives with hydroxyl or carbonyl groups, while reduction may yield fully hydrogenated pyrazole derivatives.

Scientific Research Applications

5-Methylthio-1,3,4-triphenyl-1H-pyrazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methylthio-1,3,4-triphenyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various enzymes and receptors, potentially inhibiting or activating their functions. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,3,5-Triphenyl-4,5-dihydro-1H-pyrazole: Similar in structure but lacks the methylthio group.

    5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde: Contains a chloro and formyl group instead of the methylthio group.

Uniqueness

5-Methylthio-1,3,4-triphenyl-1H-pyrazole is unique due to the presence of the methylthio group, which can influence its chemical reactivity and biological activity. This functional group can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for various applications .

Properties

IUPAC Name

5-methylsulfanyl-1,3,4-triphenylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2S/c1-25-22-20(17-11-5-2-6-12-17)21(18-13-7-3-8-14-18)23-24(22)19-15-9-4-10-16-19/h2-16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXDJLXWTLQQPER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C(=NN1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90469647
Record name 5-Methylthio-1,3,4-triphenyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90469647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

475094-43-0
Record name 5-Methylthio-1,3,4-triphenyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90469647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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